molecular formula C12H12N4O B13126899 6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide CAS No. 129090-34-2

6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide

Cat. No.: B13126899
CAS No.: 129090-34-2
M. Wt: 228.25 g/mol
InChI Key: JWMJPZZRXKEBTB-UHFFFAOYSA-N
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Description

Properties

CAS No.

129090-34-2

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O/c1-7-9(8-2-4-15-5-3-8)6-10(12(14)17)11(13)16-7/h2-6H,1H3,(H2,13,16)(H2,14,17)

InChI Key

JWMJPZZRXKEBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C2=CC=NC=C2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of bipyridine compounds, including 6-amino-2-methyl-[3,4'-bipyridine]-5-carboxamide, exhibit promising anticancer properties. Studies have demonstrated that modifications of bipyridine structures can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast and prostate cancer cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. The structural features of bipyridine derivatives contribute to their interaction with microbial targets, which is crucial for the design of effective antimicrobial agents .

Organic Synthesis

Reagent in Chemical Reactions
6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide can serve as a versatile reagent in organic synthesis. It has been utilized in various reactions to produce complex organic molecules. For example, it can participate in nucleophilic substitutions and cyclization reactions, leading to the formation of pyridyl derivatives that are valuable in medicinal chemistry .

Metal Complex Formation
The compound's ability to form complexes with metal ions opens avenues for applications in coordination chemistry. Metal-organic frameworks (MOFs) utilizing bipyridine derivatives have been synthesized for applications in catalysis and gas storage . The incorporation of 6-amino-2-methyl-[3,4'-bipyridine]-5-carboxamide into MOFs can enhance their stability and functionality.

Materials Science

Development of Functional Materials
In materials science, bipyridine-based compounds are being explored for their electronic properties. They are used in the fabrication of organic electronic devices due to their ability to facilitate charge transfer processes. This property is particularly useful in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Nanoparticle Synthesis
The compound has also found applications in the synthesis of nanoparticles. Its presence can stabilize nanoparticles during synthesis processes, enhancing their properties for use in drug delivery systems and imaging agents . The ability to modify the surface characteristics of nanoparticles through bipyridine derivatives allows for targeted delivery and improved therapeutic outcomes.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated efficacy against breast cancer cell lines.
Antimicrobial Properties Inhibition of bacterial growth observed; potential for antibiotic development.
Organic Synthesis Utilized as a reagent to synthesize complex organic molecules effectively.
Metal Complex Formation Formation of stable metal-organic frameworks with enhanced catalytic properties.
Nanoparticle Synthesis Stabilization of nanoparticles leading to improved drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or generation of reactive oxygen species (ROS) in photodynamic therapy .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Role/Application References
6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide 80047-24-1 6-NH₂, 2-CH₃, 5-CONH₂ C₁₂H₁₁N₃O₂ 229.23 Milrinone Impurity
PF-01247324 - 5-(2,3,5-trichlorophenyl), 2-CONHCH₃ C₁₃H₁₀Cl₃N₃O ~326.6 Experimental drug (undisclosed)
Inamrinone Related Compound B - 5-(2-hydroxypropanamide) C₁₃H₁₃N₃O₃ 259.3 Inamrinone impurity
5′-Amido-[2,2′-bipyridine]-5-carboxamide - 5′-amido, 5-CONH₂ C₁₂H₁₀N₄O₂ 242.23 Fluorescent probe
6-Amino-4-phenyl-2-sulfanylidene-pyrimidine-5-carboxamide 98011-28-0 Pyrimidine core, 4-phenyl, 2-S C₁₁H₁₂N₄OS 248.3 Synthetic intermediate
Key Observations:

Substituent Impact on Lipophilicity: The trichlorophenyl group in PF-01247324 increases lipophilicity (logP ~3.5) compared to the methyl group in 6-amino-2-methyl-[3,4'-bipyridine]-5-carboxamide (logP ~1.2), influencing membrane permeability and bioavailability .

Electronic Properties: The 5′-amido group in the fluorescent bipyridine derivative () introduces conjugation, enabling strong fluorescence (λₑₘ = 450 nm), unlike the non-fluorescent 6-amino-2-methyl analog . The amino group in 6-amino-2-methyl-[3,4'-bipyridine]-5-carboxamide facilitates hydrogen bonding, critical for interactions with biological targets like phosphodiesterase III (PDE3) in Milrinone’s mechanism .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide 5′-Amido-[2,2′-bipyridine]-5-carboxamide PF-01247324
Solubility (Water) Low (~0.5 mg/mL) Moderate (~5 mg/mL) Insoluble
Melting Point 196–198°C Not reported Not reported
pKa ~8.5 (amino group) ~7.2 (amido group) ~6.8

Biological Activity

6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide is a compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide features a bipyridine structure with an amino group and a carboxamide functional group, contributing to its biological properties. The presence of these functional groups may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of bipyridine compounds exhibit significant antimicrobial activity. For instance, molecular docking studies indicated that certain bipyridine derivatives bind effectively to bacterial proteins, such as the PqsR protein in Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This suggests potential use in treating bacterial infections.

Anticancer Properties

Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, studies on related bipyridine derivatives revealed dose-dependent cytotoxic effects against prostate cancer cell lines (PC-3 and DU145) with IC50 values indicating effective antiproliferative activity .

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This table illustrates the varying sensitivity of different cancer cell lines to bipyridine derivatives, highlighting their potential as anticancer agents.

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzyme Activity : Some bipyridine derivatives have been shown to inhibit serine and cysteine proteases, which are crucial in various cellular processes .
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells by causing chromatin condensation and DNA damage .
  • Receptor Modulation : Compounds similar to 6-amino-2-methyl-[3,4'-bipyridine]-5-carboxamide may interact with adenosine receptors, influencing pathways involved in cancer progression and inflammation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study focused on the binding affinity of bipyridine derivatives to PqsR proteins showed promising results for future antibiotic development.
  • Cytotoxicity Assessment : Research involving various concentrations of bipyridine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, confirming their potential as therapeutic agents.

Q & A

Q. What are the established synthetic routes for 6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of pyridine derivatives and subsequent functionalization. Key steps include:

  • Amide bond formation : Coupling of amino and carboxamide groups under catalytic conditions.
  • Purification : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is critical for isolating the target compound .
  • Yield optimization : Controlled temperature and stoichiometric ratios of intermediates (e.g., pyrrolidinyl or trichlorophenyl precursors) are essential to minimize side products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation, focusing on bipyridine ring protons and methyl/amino group signals.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₃H₁₄ClN₃O₂S derivatives) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as standardized for related pyridinecarboxamides .

Q. What is the role of this compound in medicinal chemistry research?

Methodological Answer: While direct biological data for this compound is limited, structurally analogous molecules (e.g., PF-06733804, RO3280) show activity as kinase inhibitors or receptor modulators. Researchers should:

  • Use molecular docking to predict binding affinity against target proteins.
  • Validate hypotheses via in vitro assays (e.g., enzyme inhibition studies) using protocols from related compounds .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and reaction pathways, reducing trial-and-error experimentation .
  • Reaction Path Search Tools : Tools like GRRM or AFIR predict intermediates and byproducts, enabling selective synthesis .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to optimize solvent systems and catalysts (e.g., for amidation or cyclization steps) .

Q. How should researchers address contradictions in reported reaction yields or analytical data?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify critical factors affecting yield .
  • Sensitivity Analysis : Use statistical software (e.g., JMP, Minitab) to quantify the impact of parameter variations .
  • Cross-Lab Validation : Replicate experiments under standardized conditions (e.g., buffer pH 6.5 for assays) to resolve discrepancies .

Q. What strategies improve the stability of 6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide in experimental settings?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability tests under varied pH, temperature, and light conditions.
  • Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent hydrolysis or oxidation .
  • Analytical Monitoring : Use LC-MS to track degradation products and adjust storage protocols accordingly .

Q. How can advanced separation technologies enhance purification workflows?

Methodological Answer:

  • Membrane Chromatography : Leverage charged membranes for scalable purification of polar intermediates .
  • Simulated Moving Bed (SMB) Chromatography : Improve throughput and solvent efficiency for large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.